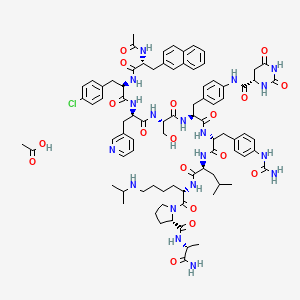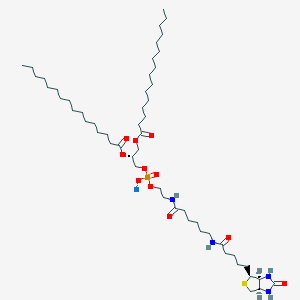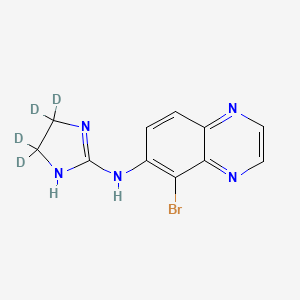
Degarelix acetate
Overview
Description
Degarelix acetate (DGA) is a synthetic peptide hormone analogue that has been developed for use as a therapeutic agent. It is a member of the gonadotropin-releasing hormone (GnRH) agonist family and has a unique mechanism of action that makes it particularly attractive for use in the treatment of a variety of conditions. DGA has been used in clinical trials and is currently approved for use in the United States, Europe, and other countries.
Scientific Research Applications
GnRH Antagonistic Properties
Degarelix acetate is a synthetic peptide with gonadotropin-releasing hormone (GnRH) antagonistic properties. It specifically targets and blocks GnRH receptors on gonadotroph cells in the anterior pituitary, reducing the secretion of luteinizing hormone (LH) and subsequently decreasing testosterone production in the testes. This characteristic of Degarelix has been the focus of extensive research, highlighting its relevance in various therapeutic applications (Sorbera, Bolós, Serradell, & Bayes, 2020).
Synthesis for Clinical Studies
This compound's synthesis, particularly the creation of deuterium-labeled variants, is crucial for supporting clinical studies. The process involves using D2O/D3PO4 as a deuterium source, achieving a conversion to deuterated this compound in multiple steps. This synthesis is vital for its application as an internal standard in clinical research, emphasizing the drug's potential in treating androgen-related diseases (Huang et al., 2018).
Chemical Castration in Veterinary Medicine
This compound has been studied for its efficacy as a chemical castration method in animals. In studies involving goats, long-term repeated treatments with Degarelix significantly affected testicular hormonal secretion, size, and spermatogenesis. This application suggests its potential utility in veterinary medicine for reproductive control (Kawate, Kanuki, Hannan, & Weerakoon, 2018).
Treatment of Prostate Cancer
Degarelix is extensively studied for the treatment of prostate cancer. It has been shown to produce rapid medical castration without testosterone surges, crucial for treating advanced prostate cancer. Its efficacy and safety profile are comparable to GnRH agonists, making it a valuable option in oncological therapy (Klotz, 2009).
Cardiovascular Safety
The cardiovascular safety of Degarelix has been a subject of significant research. In comparative studies, Degarelix showed a similar safety profile to other treatments, with no significant differences in adverse cardiovascular events. This aspect is particularly important in the therapeutic management of prostate cancer patients with existing cardiovascular concerns (Smith et al., 2010).
Molecular Mechanisms in Prostate Cell Growth
Research has delved into the molecular mechanisms by which Degarelix affects human prostate cell growth. It has been found to reduce cell viability in various prostate cell lines through apoptosis, suggesting a direct effect on prostate cells. This aspect of Degarelix highlights its potential application beyond traditional uses, possibly in benign prostatic hyperplasia (BPH) (Sakai et al., 2015).
Degarelix in Neoadjuvant Therapy
The use of Degarelix in neoadjuvant settings, particularly before radical prostatectomy, has been explored. Studies indicate that preoperative Degarelix influences disease control surrogates, such as intratumoral dihydrotestosterone levels, offering insights into its role in pre-surgical management of prostate cancer (Sayyid et al., 2016).
Metabolism and Drug Interaction
Understanding the metabolism and drug interaction potential of Degarelix is crucial in clinical applications. Studies reveal that it undergoes extensive peptidic degradation and is excreted unchanged via urine. Its lack of interaction with cytochrome P450 enzymes and other drug transporters suggests a low risk for pharmacokinetic drug-drug interactions, an important consideration in patient management (Sonesson & Rasmussen, 2013).
Cost-Effectiveness in Prostate Cancer Treatment
Economic evaluations, such as cost-utility analyses, have been conducted to assess the cost-effectiveness of Degarelix in prostate cancer treatment. These studies provide a comprehensive perspective on its financial implications in healthcare systems, considering long-term outcomes and quality-adjusted life years (Yan et al., 2022).
Mechanism of Action
Target of Action
Degarelix acetate primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the pituitary gland . These receptors play a crucial role in the regulation of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for the production of testosterone .
Mode of Action
This compound acts as a competitive inhibitor of GnRH receptors . By binding to these receptors, it prevents the interaction with GnRH . This antagonism leads to a reduction in the release of LH and FSH, which ultimately suppresses the production of testosterone . The suppression of testosterone is vital in the treatment of advanced prostate cancer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GnRH signaling pathway . By inhibiting the GnRH receptors, this compound disrupts the normal signaling pathway, leading to a decrease in the release of LH and FSH . This results in the suppression of testosterone production . Additionally, transcriptomic analysis suggests that degarelix may also affect other biological processes related to cell growth, G-coupled receptors, the mitogen-activated protein kinase (MAPK) pathway, angiogenesis, and cell adhesion .
Pharmacokinetics
This compound exhibits a bioavailability of 30-40% . It is subject to common peptidic degradation during passage through the hepato-biliary system . The elimination half-life of this compound ranges from 23 to 61 days . Approximately 20-30% of the dose is excreted in the urine, with the remaining 70-80% thought to be excreted via the hepato-biliary system .
Result of Action
The primary result of the action of this compound is the suppression of testosterone production . This suppression slows the growth and reduces the size of prostate cancers . Testosterone is a male hormone that promotes the growth of many prostate tumors, and therefore, reducing circulating testosterone to very low levels is often the treatment goal in the management of advanced prostate cancer .
Action Environment
The action of this compound can be influenced by various environmental factors, including the patient’s health status and any prior hormonal therapy . For instance, patients who had received prior hormonal therapy had a 58% increased mortality risk . Also, in patients who had received prior luteinizing hormone-releasing hormone (LHRH) analogue therapy, the median time to PSA progression was shorter . Therefore, the patient’s medical history and overall health condition can significantly influence the action, efficacy, and stability of this compound.
Safety and Hazards
When handling Degarelix Acetate, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Properties
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFSFUMNFDPLH-KYMMNHPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H107ClN18O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027699 | |
| Record name | Degarelix acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1692.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934016-19-0, 934246-14-7 | |
| Record name | Degarelix acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934016190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Degarelix acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 934246-14-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEGARELIX ACETATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXT215F4ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)

![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)
![(1S,2R,5R,7R,9R,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-Ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-15-hydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione](/img/structure/B3026276.png)
![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)
![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)
![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)
![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)
![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)

